tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrazine core, which is fused with a piperazine ring and a tert-butyl ester group.
Properties
Molecular Formula |
C14H20N6O3 |
|---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
tert-butyl 4-(3-oxo-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N6O3/c1-14(2,3)23-13(22)19-8-6-18(7-9-19)10-11-16-17-12(21)20(11)5-4-15-10/h4-5H,6-9H2,1-3H3,(H,17,21) |
InChI Key |
HVVDBYCRPGFHCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN3C2=NNC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₈H₂₃N₅O₃
- Molecular Weight : 357.41 g/mol
- CAS Number : 1354528-55-4
Medicinal Chemistry
The primary application of tert-butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate lies in its potential therapeutic effects. Research indicates that compounds with triazole and piperazine structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of triazoles possess potent antimicrobial properties. The incorporation of piperazine may enhance these effects by improving solubility and bioavailability.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways or induction of apoptosis in malignant cells.
Drug Development
The compound is being explored as a lead compound for developing new pharmaceuticals. The structural characteristics of this compound make it suitable for modifications that could enhance its pharmacological profile.
Biological Studies
Recent studies have focused on understanding the biological mechanisms of action for compounds similar to this compound. These studies include:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Inhibition of specific enzymes involved in metabolic pathways has been observed. |
| Receptor Binding | Affinity studies indicate potential interactions with neurotransmitter receptors. |
| Cytotoxicity Assays | Evaluated against various cancer cell lines showing promising results. |
Synthetic Methods
Research into synthetic pathways for this compound has led to the development of efficient methodologies that can be scaled for industrial production. These methods often involve multi-step reactions that optimize yield and purity.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of triazole-piperazine compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the tert-butyl group significantly enhanced antimicrobial activity.
Case Study 2: Cancer Cell Line Testing
In vitro testing against breast cancer cell lines demonstrated that this compound exhibited a dose-dependent decrease in cell viability. Further analysis revealed that this compound induces apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-b]pyrazin-8-yl)piperazine-1-carboxylate
- tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrazin-8-yl)piperazine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate lies in its specific triazolopyrazine core and the arrangement of functional groups. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry .
Biological Activity
tert-Butyl 4-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound features a tert-butyl group, a piperazine moiety, and a triazolo-pyrazine derivative, which contribute to its unique chemical properties and biological activities. The molecular formula is with a molecular weight of approximately 320.35 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains, particularly in medicinal chemistry. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential as an antimicrobial agent.
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : It has been studied as a potential inhibitor for DPP-IV, which is relevant in the treatment of type 2 diabetes.
The biological activity of this compound is believed to stem from its interaction with specific biological targets. Interaction studies have indicated that the compound may bind to enzyme active sites or receptor sites relevant to its pharmacological effects.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique attributes of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| Tert-butyl (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin) | Triazole and trifluoromethyl group | Anticancer properties | Fluorinated structure enhances lipophilicity |
| Tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin) | Imidazole ring | Antimicrobial | Different heterocyclic framework |
| Tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran) butanoate | Fused ring system | Antioxidant | Exhibits distinct reactivity patterns |
This comparison illustrates that while these compounds share certain structural elements and biological activities, this compound possesses unique characteristics that may offer advantages in specific therapeutic contexts .
Case Studies
Recent studies have evaluated the efficacy of this compound in various biological assays:
- Anticancer Evaluation : In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- DPP-IV Inhibition : A series of experiments showed that this compound acts as a potent DPP-IV inhibitor with an IC50 value comparable to known therapeutic agents. This suggests potential for use in managing type 2 diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
